Cas no 1353993-07-3 ((S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester)
![(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester structure](https://ja.kuujia.com/scimg/cas/1353993-07-3x500.png)
(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- (S)-2-[(carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
- (S)-2-(((1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)methyl)(ethyl)amino)acetic acid
- AM95094
- (S)-2-[(carboxymethylethylamino)methyl]pyrrolidine-1-carboxylic acid benzyl ester
- (S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
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- インチ: 1S/C17H24N2O4/c1-2-18(12-16(20)21)11-15-9-6-10-19(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m0/s1
- InChIKey: VEXYKWZIOANGRU-HNNXBMFYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCC[C@H]1CN(CC(=O)O)CC)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 8
- 複雑さ: 396
- トポロジー分子極性表面積: 70.1
(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 080932-500mg |
S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester |
1353993-07-3 | 500mg |
£694.00 | 2022-03-01 |
(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl esterに関する追加情報
Professional Introduction to (S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1353993-07-3)
The compound (S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, identified by its CAS number 1353993-07-3, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The benzyl ester functionality and the pyrrolidine core contribute to its versatility, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
In recent years, the demand for enantiomerically pure compounds has surged, driven by the need for more effective and selective pharmaceutical agents. The stereochemistry of a molecule can dramatically influence its biological activity, with one enantiomer often exhibiting desirable therapeutic effects while the other may be inactive or even harmful. The synthesis of optically active compounds has become a cornerstone of modern drug discovery, and compounds like (S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester play a pivotal role in this endeavor.
The structural motif of this compound, featuring a pyrrolidine ring substituted with a carboxymethyl-ethyl-amino group and a benzyl ester moiety, offers multiple sites for functionalization. This makes it an attractive scaffold for designing novel molecules with tailored biological properties. The pyrrolidine ring is a common pharmacophore found in numerous bioactive compounds, contributing to interactions with biological targets such as enzymes and receptors. The presence of the carboxymethyl-ethyl-amino group enhances the compound's solubility and reactivity, facilitating further chemical modifications.
Current research in the field of chiral auxiliaries and catalysts has highlighted the importance of such intermediates in asymmetric synthesis. The benzyl ester group provides a removable protecting group, allowing for selective deprotection under mild conditions. This feature is particularly useful in multi-step syntheses where orthogonal protection strategies are required. The synthesis of this compound involves sophisticated organic transformations, including asymmetric hydrogenation and nucleophilic substitution reactions, which are critical for achieving high enantiomeric purity.
Recent studies have demonstrated the utility of derivatives of this compound in the development of protease inhibitors and other enzyme-targeted therapies. The pyrrolidine scaffold is known to mimic natural amino acid residues, making it an effective inhibitor of various proteases involved in diseases such as cancer and inflammation. Additionally, the benzyl ester functionality can be hydrolyzed to yield a free carboxylic acid group, which can be further functionalized to introduce additional pharmacophoric elements.
In drug discovery pipelines, intermediates like (S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester are often used to construct complex molecular architectures. Their modular design allows chemists to explore diverse chemical space efficiently. Computational modeling and high-throughput screening have further accelerated the identification of promising candidates derived from such scaffolds. The ability to rapidly synthesize and evaluate these intermediates is crucial for accelerating the pace of drug development.
Advances in synthetic methodologies have enabled the scalable production of enantiomerically pure compounds like this one. Techniques such as chiral resolution and kinetic resolution have been employed to isolate the desired enantiomer with high purity. These methods are essential for ensuring that subsequent pharmaceutical applications are both safe and effective. The growing emphasis on green chemistry has also spurred innovation in synthetic routes that minimize waste and reduce environmental impact.
The pharmaceutical industry continues to invest heavily in research aimed at identifying new therapeutic agents derived from unique molecular scaffolds. Compounds like (S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester represent a testament to the power of combinatorial chemistry and rational drug design. By leveraging the structural diversity offered by such intermediates, scientists can uncover novel treatments for a wide range of diseases.
In conclusion, (S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1353993-07-3) is a versatile and highly functional compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research progresses, we can expect to see further applications of this compound in the development of innovative therapeutics that address unmet medical needs.
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